N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 1H-benzimidazole with a pentyl halide to form the intermediate, which is then reacted with 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The pentyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or tetrahydrofuran ring.
Substitution: Substituted pentyl derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-Methyl-1H-benzimidazol-2-yl)pentyl]-2-nitroaniline
- 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
- N-(1-ethyl-1H-benzimidazol-5-yl)acetamide
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to its combination of a benzimidazole moiety with a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H25N3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-19(2)13(12-17(23)25-19)18(24)20-11-7-3-4-10-16-21-14-8-5-6-9-15(14)22-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
LDCULRMXPZLDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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